tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate
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Overview
Description
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexylamine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the tert-butyl group and the cyclohexyl ring also contributes to its unique physicochemical properties.
Properties
Molecular Formula |
C11H22N2O4S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)/t8-,9+/m0/s1 |
InChI Key |
GSNKECIVOFELRJ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1S(=O)(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1S(=O)(=O)N |
Origin of Product |
United States |
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